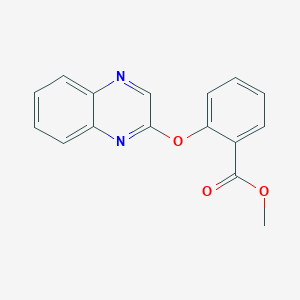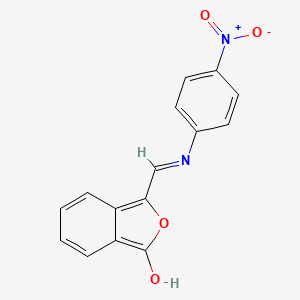
(Z)-3-((4-Nitrophenylamino)methylene)isobenzofuran-1(3H)-one
Descripción general
Descripción
(Z)-3-((4-Nitrophenylamino)methylene)isobenzofuran-1(3H)-one is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a nitrophenylamino group attached to a methylene bridge, which is connected to an isobenzofuranone core. The presence of the nitro group and the isobenzofuranone moiety contributes to its reactivity and potential utility in different chemical reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-3-((4-Nitrophenylamino)methylene)isobenzofuran-1(3H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these biomolecules makes it a valuable tool for investigating biochemical processes and developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Preliminary studies suggest that it may exhibit antimicrobial, anti-inflammatory, and anticancer activities, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications, including the manufacture of high-performance materials and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((4-Nitrophenylamino)methylene)isobenzofuran-1(3H)-one typically involves the condensation of 4-nitroaniline with isobenzofuranone derivatives under specific reaction conditions. One common method includes the use of a base catalyst to facilitate the formation of the methylene bridge between the 4-nitrophenylamino group and the isobenzofuranone core. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, ensures the production of high-quality compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-((4-Nitrophenylamino)methylene)isobenzofuran-1(3H)-one undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives with different functional groups.
Substitution: The nitrophenylamino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with modified properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 3-((4-aminophenylamino)methylene)isobenzofuran-1(3H)-one, while nucleophilic substitution can produce various substituted derivatives with different functional groups.
Mecanismo De Acción
The mechanism of action of (Z)-3-((4-Nitrophenylamino)methylene)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The nitrophenylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, leading to the modulation of their activity. Additionally, the isobenzofuranone core can undergo redox reactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-3-((4-Aminophenylamino)methylene)isobenzofuran-1(3H)-one: This compound is similar in structure but contains an amino group instead of a nitro group, resulting in different reactivity and biological properties.
(Z)-3-((4-Methylphenylamino)methylene)isobenzofuran-1(3H)-one:
(Z)-3-((4-Chlorophenylamino)methylene)isobenzofuran-1(3H)-one: The presence of a chlorine atom in this compound influences its reactivity and interactions with other molecules.
Uniqueness
(Z)-3-((4-Nitrophenylamino)methylene)isobenzofuran-1(3H)-one stands out due to the presence of the nitro group, which imparts unique electronic and steric properties. This makes it a versatile compound for various chemical reactions and applications in scientific research.
Propiedades
IUPAC Name |
3-[(4-nitrophenyl)iminomethyl]-2-benzofuran-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-15-13-4-2-1-3-12(13)14(21-15)9-16-10-5-7-11(8-6-10)17(19)20/h1-9,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIPPBUUCSALQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(OC(=C2C=C1)O)C=NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B3126877.png)
![4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B3126880.png)
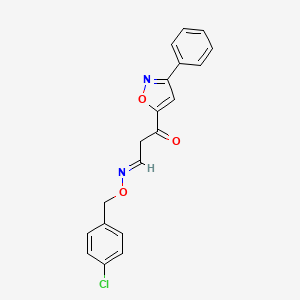
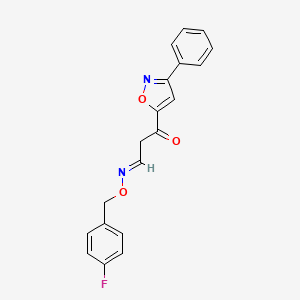

![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole](/img/structure/B3126916.png)

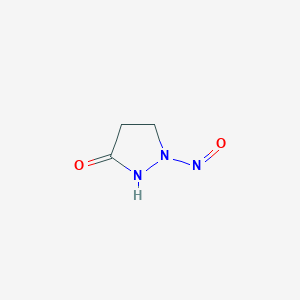
![2-[(E)-1-hydrazinyl-2-nitroethenyl]-1,1-dimethylhydrazine](/img/structure/B3126936.png)
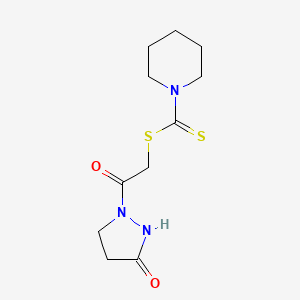
![methyl 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B3126950.png)
![4-{[4-(trifluoromethoxy)anilino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3126951.png)
![2-[(4-Fluorophenyl)sulfonyl]quinoxaline](/img/structure/B3126954.png)
